Ethyl 2-cyano-5-fluorobenzoate

Vue d'ensemble

Description

Ethyl 2-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .

Synthesis Analysis

The synthesis of Ethyl 2-cyano-5-fluorobenzoate involves a reaction between zinc cyanide and ethyl 2-bromo-5-fluorobenzoate in DMF, with the addition of Pd2(dba)3 and triphenyl phosphine . The reaction mixture is stirred at 130°C under a nitrogen atmosphere for 4 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-5-fluorobenzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further details about the bond lengths and angles can be obtained by performing a detailed spectroscopic analysis .Physical And Chemical Properties Analysis

Ethyl 2-cyano-5-fluorobenzoate has physical and chemical properties such as molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula . More specific properties like bond length and bond angle can be determined through detailed spectroscopic studies .Applications De Recherche Scientifique

Continuous-Flow Processes in Pharmaceutical Synthesis

Ethyl 2-cyano-5-fluorobenzoate is involved in the synthesis of pharmaceutical intermediates, such as floxacin derivatives, through continuous-flow processes. This approach offers advantages like higher yields, reduced reaction times, and enhanced safety over traditional batch processes (Guo, Yu, & Su, 2020).

Structural Studies and Crystallography

The compound has been studied for its crystal structure, contributing to a deeper understanding of molecular interactions and packing in solid-state chemistry. For example, the crystal structure of a related compound, highlighting intramolecular and intermolecular hydrogen bonds, provides insights into the compound's reactivity and potential applications (Dehua & Xiaoyan, 2008).

Synthesis of Antitumor Agents

Ethyl 2-cyano-5-fluorobenzoate is a precursor in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating significant antitumor activity against various cancer cell lines. This highlights its role in the development of new chemotherapeutic agents (Xiong et al., 2009).

Development of Thromboxane Receptor Antagonists

The compound is utilized in the synthesis of thromboxane receptor antagonists, showcasing the importance of ethyl 2-cyano-5-fluorobenzoate in creating medications that can manage thrombotic diseases (D. C. W. and C. Mason, 1998).

Radiotracer Development for PET Imaging

Ethyl 2-cyano-5-fluorobenzoate serves as a precursor in the development of radiotracers for positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of diseases (Greguric et al., 2009).

Orientations Futures

The future directions of research involving Ethyl 2-cyano-5-fluorobenzoate could involve its use in the synthesis of new pharmaceutical compounds. Given the interest in heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector , Ethyl 2-cyano-5-fluorobenzoate could potentially be used in the development of new therapeutic agents.

Propriétés

IUPAC Name |

ethyl 2-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZSRWKQXUGYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-5-fluorobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

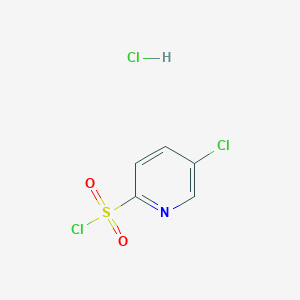

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)

![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)

![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)